Bromocyclen

toxicology organochlorine insecticides risk assessment

Bromocyclen (CAS 1715-40-8), chemically defined as 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, is a synthetic organochlorine compound belonging to the cyclodiene insecticide class. It possesses a molecular formula of C8H5BrCl6 and a molecular weight of 393.75 g/mol, with a melting point range of 75–79°C.

Molecular Formula C8H5BrCl6
Molecular Weight 393.7 g/mol
CAS No. 1715-40-8
Cat. No. B143336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromocyclen
CAS1715-40-8
Synonyms5-(Bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene;  5-(Bromomethyl)-1,2,3,4,7,7-hexachloro-2-norbornene;  Alugan;  Bromociclen;  Bromocyclen;  ENT 23393;  SD 2774; 
Molecular FormulaC8H5BrCl6
Molecular Weight393.7 g/mol
Structural Identifiers
SMILESC1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr
InChIInChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2
InChIKeyDAASOABUJRMZAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromocyclen (CAS 1715-40-8): A Cyclodiene Organochlorine Insecticide with Unique Physicochemical and Toxicological Profile


Bromocyclen (CAS 1715-40-8), chemically defined as 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, is a synthetic organochlorine compound belonging to the cyclodiene insecticide class [1]. It possesses a molecular formula of C8H5BrCl6 and a molecular weight of 393.75 g/mol, with a melting point range of 75–79°C [2]. Historically employed as an insecticide and acaricide for ectoparasite control in veterinary and agricultural settings, its use has been largely discontinued, yet it persists as an environmental contaminant of analytical interest [3].

Why Generic Substitution of Bromocyclen (CAS 1715-40-8) Is Scientifically Unsound


Within the cyclodiene organochlorine class, compounds such as Lindane, Endosulfan, and Dieldrin are often considered broadly interchangeable; however, Bromocyclen exhibits distinct physicochemical, toxicological, and efficacy characteristics that preclude simple substitution. Variations in lipophilicity, metabolic elimination rate, and acute mammalian toxicity mandate compound-specific risk assessment and analytical method validation [1]. Furthermore, Bromocyclen's unique chiral structure and enantioselective environmental fate necessitate tailored analytical approaches that are not directly transferable from other class members [2].

Bromocyclen (CAS 1715-40-8): Quantified Differentiation from Cyclodiene Comparators


Acute Mammalian Toxicity: Bromocyclen Exhibits >100-Fold Lower Oral LD50 than Lindane, Endosulfan, and Dieldrin in Rats

Bromocyclen demonstrates markedly lower acute oral toxicity in rats compared to Lindane, Endosulfan, and Dieldrin. Bromocyclen's reported oral LD50 is 6,000 mg/kg [1], while Lindane's is 88–125 mg/kg [2], Endosulfan's is 18–43 mg/kg [3], and Dieldrin's is 40–63 mg/kg [4]. This represents a difference of at least 48-fold versus Lindane and over 100-fold versus Endosulfan and Dieldrin.

toxicology organochlorine insecticides risk assessment

Residual Efficacy in Stored-Product Protection: Bromocyclen Outperforms Lindane and Malathion

In a controlled laboratory feeding trial against Callosobruchus chinensis on mungbeans, Bromocyclen and Chlorbycylen provided superior residual protection compared to Lindane, Malathion, and Premium Malathion. The study assessed residual duration of newly hatched larvae, ranking Bromocyclen and Chlorbycylen as the most effective, followed by Lindane, Malathion, and Premium Malathion [1]. A coating rate of 0.4–0.5 kg of 5% Bromocyclen per 1000 kg seeds was recommended for pest control [1].

entomology stored product protection pesticide efficacy

Pharmacokinetic Differentiation: Faster Elimination and Lower Lipophilicity than Lindane

Bromocyclen is characterized by lower lipophilicity and faster elimination kinetics compared to Lindane, a key cyclodiene comparator. While both compounds are absorbed cutaneously, Bromocyclen's reduced lipophilicity and more rapid excretion distinguish its pharmacokinetic profile from that of most other organochlorine insecticides [1].

pharmacokinetics veterinary medicine organochlorine insecticides

Enantioselective Analytical Method: SPME-GC-ECD Achieves 0.2 ng/L Detection Limit for Bromocyclen Enantiomers in Fish Tissue

A validated enantioselective SPME-GC-ECD method for Bromocyclen in spiked fish tissue achieved detection limits of 0.2 ng/L per enantiomer, enabling precise chiral analysis. The method demonstrated superior sensitivity compared to ICP-MS detection (7 ng/L as Br, equivalent to 36 ng/L per enantiomer) [1]. This level of sensitivity is specific to Bromocyclen's validated analytical protocol and is not directly transferable to other cyclodienes without method revalidation.

analytical chemistry environmental monitoring chiral separation

Bioaccumulation in Aquatic Biota: Detected Residues in Fish Fat Up to 1.23 mg/kg

Bromocyclen exhibits significant bioaccumulation potential in aquatic organisms, with residues detected in fish muscle tissue ranging from 0.09 to 1.23 mg/kg fat in rainbow trout and other freshwater species from Danish and German waters . While comparative bioaccumulation factors (BAF) for Lindane or Endosulfan in the same studies are not provided, the persistence of Bromocyclen in environmental samples years after phase-out underscores its unique environmental behavior relative to more readily degraded cyclodienes [1].

environmental fate bioaccumulation ecotoxicology

Optimal Research and Industrial Application Scenarios for Bromocyclen (CAS 1715-40-8)


Analytical Reference Standard for Environmental Monitoring of Organochlorine Pesticides in Aquatic Biota

Bromocyclen serves as a critical reference standard for the development and validation of enantioselective analytical methods, particularly SPME-GC-ECD, for detecting organochlorine residues in fish tissue. Its unique chiral properties and environmental persistence make it an essential calibrant for laboratories monitoring bioaccumulation in freshwater ecosystems [1].

Comparative Toxicological Studies on Cyclodiene Insecticides

Given its >100-fold lower acute mammalian toxicity compared to Endosulfan and Dieldrin, Bromocyclen is a valuable compound for comparative toxicology studies investigating structure-activity relationships and mechanisms of toxicity within the cyclodiene class [1]. Its distinct pharmacokinetic profile further supports its use in studies of organochlorine distribution and elimination [2].

Historical Efficacy Benchmark for Stored-Product Pest Management Research

Bromocyclen's documented superior residual efficacy against Callosobruchus chinensis relative to Lindane and Malathion positions it as a historical benchmark for evaluating newer stored-product protectants. Researchers developing next-generation grain protectants may use Bromocyclen as a positive control in efficacy trials [1].

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